

Application Notes: Demethylasterriquinone B1 in High-Throughput Screening

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Compound of Interest

Compound Name: *Demethylasterriquinone B1*

Cat. No.: *B1662592*

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Introduction

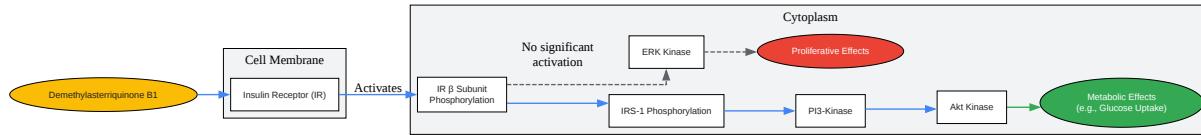
Demethylasterriquinone B1 (DMAQ-B1), also known as L-783,281, is a fungal-derived, non-peptidyl small molecule that has garnered significant interest as a selective insulin receptor (IR) activator.^[1] Its ability to mimic the metabolic effects of insulin without stimulating proliferative pathways makes it a valuable tool for diabetes research and a promising lead compound for the development of novel anti-diabetic therapies.^[1] High-throughput screening (HTS) campaigns aimed at discovering novel IR activators can utilize DMAQ-B1 as a reference compound. This document provides detailed application notes and protocols for the use of DMAQ-B1 in HTS settings.

Mechanism of Action

DMAQ-B1 functions as a selective insulin receptor modulator (SIRM).^[1] It selectively activates the insulin receptor tyrosine kinase (IRTK), stimulating the tyrosine phosphorylation of the IR β subunit.^{[2][3]} This initiates a downstream signaling cascade that primarily involves the activation of insulin receptor substrate 1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and Akt (also known as protein kinase B).^{[2][4]} The activation of the PI3K/Akt pathway is responsible for the metabolic effects of insulin, such as glucose uptake.

A key feature of DMAQ-B1 is its selective signaling. While it robustly activates the metabolic PI3K/Akt pathway, it does not significantly activate the mitogen-activated protein kinase

(MAPK/ERK) pathway, which is associated with cellular proliferation.[1] This selectivity is a significant advantage over insulin, which activates both pathways.[1]



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Caption: Signaling pathway of **Demethylsterriquinone B1** (DMAQ-B1).

Application in High-Throughput Screening

DMAQ-B1 is an ideal positive control for HTS campaigns designed to identify novel small-molecule activators of the insulin receptor. Its known mechanism of action and quantifiable effects on downstream signaling events allow for the development of robust and reliable screening assays.

Quantitative Data for DMAQ-B1

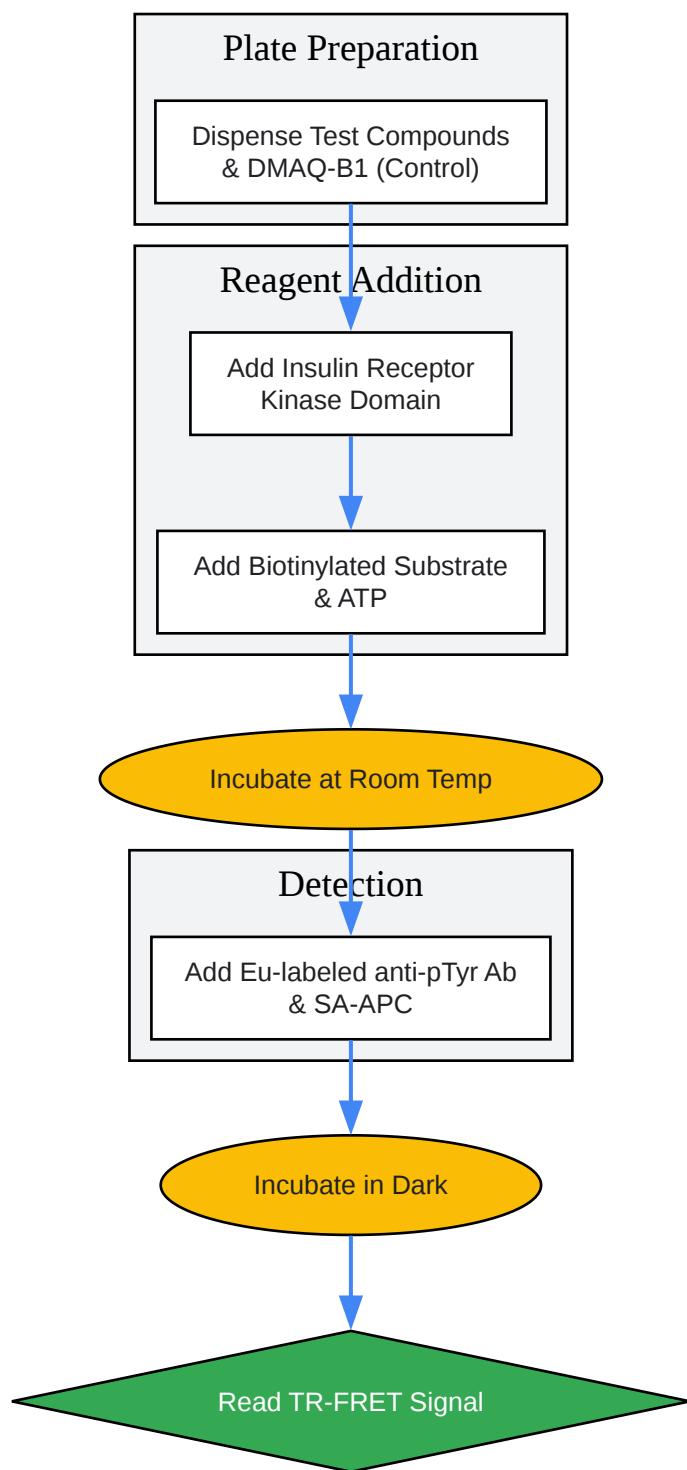
Parameter	Target	Value	Notes
EC50	Insulin Receptor Tyrosine Kinase (IRTK)	3 - 6 μ M	
EC50	Insulin-like Growth Factor 1 Receptor (IGF1R)	100 μ M	Demonstrates selectivity for IR over IGF1R.
EC50	Epidermal Growth Factor Receptor (EGFR)	100 μ M	Demonstrates selectivity for IR over EGFR.
Effective Concentration	Insulin Secretion Stimulation	10 μ M	Directly stimulated insulin secretion up to 240% in normal rat pancreas. [4]

Experimental Protocols

The following are representative protocols for a primary high-throughput screen and a secondary confirmatory assay.

Primary HTS: In Vitro Insulin Receptor Tyrosine Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common HTS method for measuring kinase activity. The assay measures the phosphorylation of a substrate peptide by the insulin receptor kinase domain.



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Caption: High-throughput screening workflow for IRTK activators.

Materials:

- 384-well, low-volume, black assay plates
- Recombinant human insulin receptor kinase domain
- Biotinylated poly-GT peptide substrate
- ATP
- DMAQ-B1 (positive control)
- Europium-labeled anti-phosphotyrosine antibody
- Streptavidin-Allophycocyanin (SA-APC)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
- TR-FRET compatible plate reader

Protocol:

- Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds and DMAQ-B1 (as a concentration-response curve, e.g., from 0.1 to 100 μM) into the assay plate wells.
- Enzyme Addition: Add 5 μL of insulin receptor kinase domain solution (final concentration, e.g., 5 nM) to all wells.
- Initiation of Reaction: Add 5 μL of a solution containing the biotinylated substrate (final concentration, e.g., 200 nM) and ATP (final concentration, e.g., 10 μM) to initiate the kinase reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Detection: Add 10 μL of detection reagent mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a suitable buffer with EDTA to stop the reaction.

- Second Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for the development of the FRET signal.
- Data Acquisition: Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
- Data Analysis: Calculate the ratio of the emission at 665 nm to 620 nm. The increase in this ratio corresponds to the level of substrate phosphorylation and thus, kinase activity. Determine EC50 values for active compounds.

Secondary Assay: Cell-Based Glucose Uptake

This protocol confirms the pro-metabolic activity of hits from the primary screen in a physiologically relevant cell model, such as 3T3-L1 adipocytes.

Materials:

- Differentiated 3T3-L1 adipocytes in 96-well plates
- Krebs-Ringer-HEPES (KRH) buffer
- 2-deoxy-D-[3H]-glucose
- Test compounds and DMAQ-B1
- Insulin (positive control)
- Cytochalasin B (inhibitor control)
- Scintillation fluid and microplate scintillation counter

Protocol:

- Cell Preparation: Differentiated 3T3-L1 adipocytes are serum-starved for 2-4 hours prior to the assay.
- Compound Treatment: Wash the cells twice with KRH buffer. Treat the cells with various concentrations of test compounds, DMAQ-B1 (e.g., 10 μ M), or insulin (e.g., 100 nM) in KRH

buffer for 30 minutes at 37°C.

- Glucose Uptake: Add 2-deoxy-D-[3H]-glucose (final concentration, e.g., 0.1 mM, 0.5 μ Ci/well) and incubate for 10 minutes at 37°C.
- Termination: Stop the uptake by washing the cells three times with ice-cold PBS.
- Cell Lysis: Lyse the cells with 0.1% SDS.
- Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.
- Data Analysis: Compare the glucose uptake in compound-treated cells to untreated and insulin-treated controls. Active compounds should show a significant increase in glucose uptake.

Conclusion

Demethylasterriquinone B1 is a critical tool for the discovery and characterization of new insulin receptor activators. Its well-defined and selective mechanism of action makes it an excellent positive control for both biochemical and cell-based high-throughput screening assays. The protocols outlined here provide a framework for utilizing DMAQ-B1 to identify and validate novel therapeutic candidates for the treatment of diabetes mellitus.

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